Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate
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Overview
Description
Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is primarily used in proteomics research and is known for its specific structural properties that make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate typically involves the reaction of benzyl carbamate with a cyclohexene derivative under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using standard techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Cyclohexyl carbamate
- Hydroxymethyl cyclohexane derivatives
Uniqueness
Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate is unique due to its specific structural features, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required .
Properties
IUPAC Name |
benzyl N-[(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-7,13-14,17H,8-11H2,(H,16,18)/t13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHBEOTYCFUFAS-KGLIPLIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CO)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@H]1CO)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641007 |
Source
|
Record name | Benzyl [(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213672-73-2 |
Source
|
Record name | Benzyl [(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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